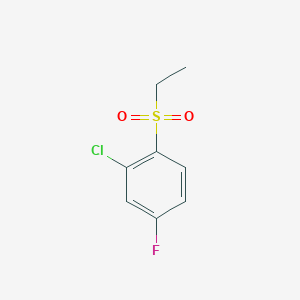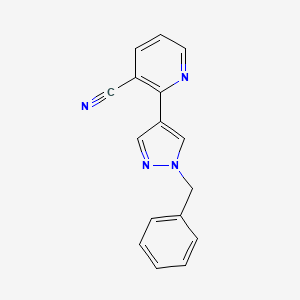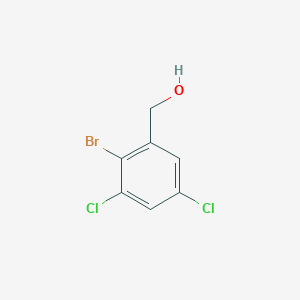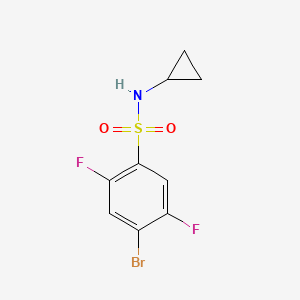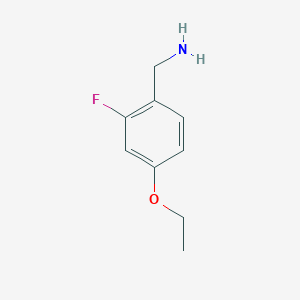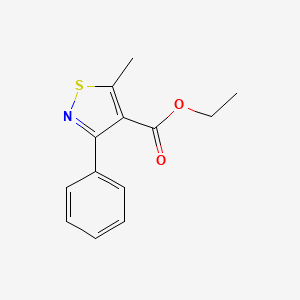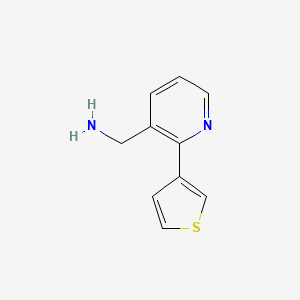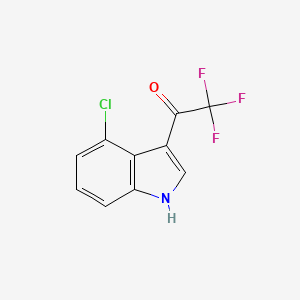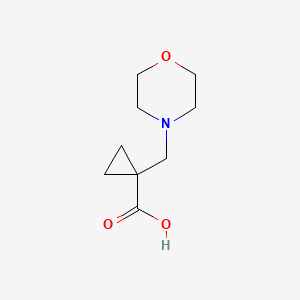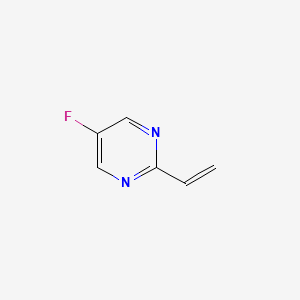
Pyrimidine, 2-ethenyl-5-fluoro-
Übersicht
Beschreibung
Pyrimidine is a six-membered aromatic heterocycle that is analogous to pyridine . It has four carbon atoms and two nitrogen atoms that are sp2 hybridized. Each of these atoms contributes a p orbital and a pi electron allowing pyrimidine to be fully conjugated and aromatic .
Synthesis Analysis
Fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) are used to treat cancer . The synthesis of 5-FU includes the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . Methods for preparing RNA and DNA substituted with FPs for biophysical and mechanistic studies have also been reviewed .Molecular Structure Analysis
The reliability of 5-fluoro labeling at pyrimidine nucleobases for secondary structure probing by 19 F NMR spectroscopy has been demonstrated . For bistable DNA and RNAs, the impact of single 5-fluoro pyrimidine substitutions on the equilibrium position was within the accuracy of determination .Chemical Reactions Analysis
Fluorinated pyrimidines (FPs) are used to treat cancer . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′- O -monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . Its molecular formula is C4H4N2 with a molar mass of 80.088 g cm –3 and a boiling point of 123-124°C .Wissenschaftliche Forschungsanwendungen
Ophthalmic Applications
Pyrimidine analogs like fluorouracil have been integral in ophthalmic practice, particularly in surgeries aimed at reducing fibroblastic proliferation and subsequent scarring. Their application spans primary glaucoma filtering surgeries, dacryocystorhinostomy, pterygium surgery, and vitreoretinal surgery to prevent proliferative vitreoretinopathy. The use of fluorouracil has shown significant success in enhancing the outcomes of ophthalmic surgeries and managing ocular surface malignancies, with minimal sight-threatening adverse effects, thus making it a valuable tool in ophthalmology (Abraham et al., 2012).
Nucleic Acid Research
The utilization of 5-fluoro pyrimidines in nucleic acid research, particularly in probing DNA and RNA secondary structures, has been well documented. The incorporation of these compounds allows for detailed analysis via 1D 19F NMR spectroscopy, offering insights into the conformational transitions of nucleic acids without significantly affecting the equilibrium characteristics of bistable DNA and RNA oligonucleotides. This application is crucial for understanding the intricacies of nucleic acid structures and functions, providing a basis for further genetic and biochemical research (Puffer et al., 2009).
Antitumor Activity
Fluorinated pyrimidines and their derivatives have been frequently used in chemotherapy to treat various types of cancer. The development of compounds like TAS-106 aims at interfering with both DNA and RNA synthesis, showcasing significant antitumor activity in preclinical and clinical settings. This research highlights the ongoing evolution of pyrimidine analogs in oncology, providing new avenues for cancer treatment strategies (Abdelrahim et al., 2013).
Chemistry in Personalized Medicine
The advancements in fluorine chemistry have significantly contributed to the precision use of fluorinated pyrimidines in cancer treatment. Research into 5-fluorouracil's synthesis, metabolism, and biodistribution, coupled with studies on RNA and DNA substitution, has paved the way for personalized medicine approaches. Understanding the mechanisms by which fluorinated pyrimidines affect nucleic acid structure and enzyme activity can lead to more precise and effective cancer therapies (Gmeiner, 2020).
Antiviral Research
The design and synthesis of fluorinated pyrimidine derivatives have also found applications in antiviral research. Compounds like 2'-deoxy-2'-fluoro-2'-C-methylcytidine exhibit potent inhibitory activity against hepatitis C virus replication, demonstrating the potential of fluorinated pyrimidines in developing new antiviral drugs. This research indicates the broad spectrum of therapeutic applications for pyrimidine analogs beyond their traditional role in cancer treatment (Clark et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Developments in fluorine chemistry are contributing to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine . Pyrimidine and fused pyrimidine derivatives are promising protein kinase inhibitors for cancer treatment .
Eigenschaften
IUPAC Name |
2-ethenyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQAQUQIGUHWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 2-ethenyl-5-fluoro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)
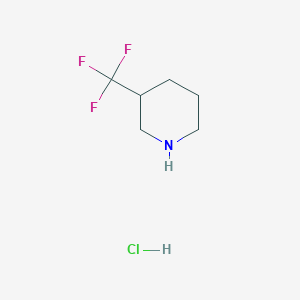
![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)
